

Spastazoline solubility in DMSO and other solvents

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Application Notes and Protocols for Spastazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **Spastazoline**, a selective inhibitor of the microtubule-severing AAA protein spastin, in various solvents.[1][2][3] The provided protocols offer standardized methods for preparing **Spastazoline** solutions and determining its solubility.

Solubility of Spastazoline

Spastazoline exhibits varying solubility in different laboratory solvents. Its solubility is highest in dimethyl sulfoxide (DMSO), with moderate solubility in ethanol and poor solubility in water. For in vivo studies, specific formulations using a combination of solvents are often employed to achieve the desired concentration.

Data Presentation: **Spastazoline** Solubility



Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	100[1]	261.43[<u>1</u>]	Ultrasonic treatment may be required to fully dissolve the compound. The use of fresh, non- hygroscopic DMSO is recommended as moisture can reduce solubility.[1][2]
DMSO	76[2]	198.68[2]	It is advisable to use fresh DMSO as absorbed moisture can decrease solubility.[2]
Ethanol	20[2]	52.29	-
Water	Insoluble[2]	-	-
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 5.25[1]	≥ 13.73[1]	This formulation results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 5.25[1]	≥ 13.73[1]	This formulation results in a clear solution.[1]
10% DMSO, 90% Corn Oil	≥ 5.25[1]	≥ 13.73[1]	This formulation results in a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a Spastazoline Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL **Spastazoline** stock solution in DMSO.



Materials:

- Spastazoline powder
- Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Ultrasonic bath
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh the desired amount of **Spastazoline** powder in a sterile microcentrifuge tube or vial.
- Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If the compound is not fully dissolved, place the tube/vial in an ultrasonic bath and sonicate for 5-10 minutes. Intermittently check for dissolution.
- Once the Spastazoline is completely dissolved, the stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: General Method for Kinetic Solubility Determination in Aqueous Buffers (DMSO Predissolution Method)

This protocol provides a general method for determining the kinetic solubility of a compound like **Spastazoline**, which is poorly soluble in aqueous solutions, by first dissolving it in DMSO.

Materials:

- Spastazoline
- Dimethyl Sulfoxide (DMSO)



- Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- 96-well microplate (clear bottom)
- Plate shaker
- Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
- Positive and negative control compounds with known solubility

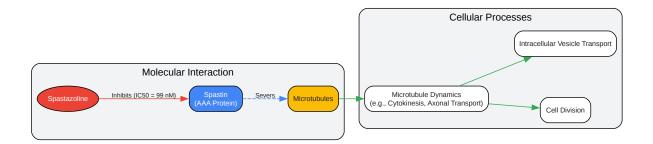
Procedure:

- Prepare a high-concentration stock solution of **Spastazoline** in DMSO (e.g., 10 mM).
- In a 96-well plate, add the aqueous buffer to a series of wells.
- Add a small volume of the Spastazoline DMSO stock solution to the wells containing the
 aqueous buffer to achieve a range of final concentrations (e.g., 1 to 200 μM). Ensure the
 final DMSO concentration is low and consistent across all wells (typically ≤ 1-2%).
- Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period (e.g., 1.5 to 24 hours) to allow for equilibration.
- After incubation, measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
- Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the soluble compound in the supernatant can be determined using a suitable analytical method like HPLC-UV or LC-MS/MS.

Visualizations

Signaling Pathway: Inhibition of Spastin by Spastazoline



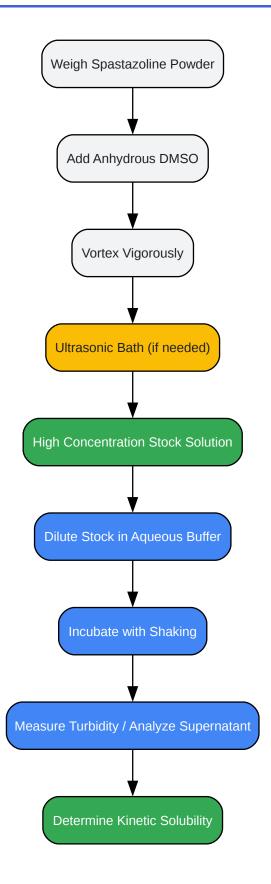


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Caption: Spastazoline inhibits the microtubule-severing protein Spastin.

Experimental Workflow: Solubility Determination





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